molecular formula C18H13N5 B11612967 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

Cat. No.: B11612967
M. Wt: 299.3 g/mol
InChI Key: QOSMQSYWUXHTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylphenylamine with a suitable quinoxaline derivative in the presence of a catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-amino-1-(3-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile

InChI

InChI=1S/C18H13N5/c1-11-5-4-6-12(9-11)23-17(20)13(10-19)16-18(23)22-15-8-3-2-7-14(15)21-16/h2-9H,20H2,1H3

InChI Key

QOSMQSYWUXHTTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.